![molecular formula C20H20N2O B1672152 5-氨基-2-甲基-N-[(1r)-1-萘-1-基乙基]苯甲酰胺 CAS No. 1093070-16-6](/img/structure/B1672152.png)

5-氨基-2-甲基-N-[(1r)-1-萘-1-基乙基]苯甲酰胺

描述

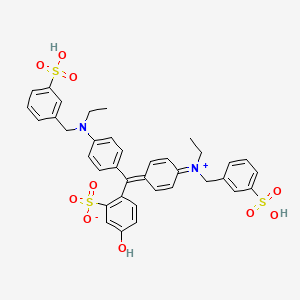

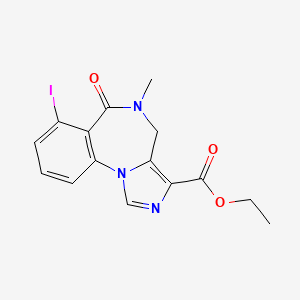

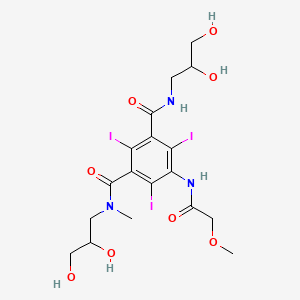

5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide is a small molecule with the chemical formula C20H20N2O . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene moiety attached to a benzamide group via an ethyl linker . The benzamide group is substituted with an amino group and a methyl group .Physical And Chemical Properties Analysis

The compound has an average molecular weight of 304.3856 and a monoisotopic mass of 304.157563272 . It’s a white to beige powder that is soluble in DMSO .科学研究应用

Structural–Functional Analogue of GRL0617

GRL0617 is a naphthalene-based molecule and interacts with Tyr268 of SARS-CoV2-PLpro . It has been used to identify PLpro inhibitors by preparing a library of secondary metabolites from fungi with aromatic nature and docking them with PLpro of SARS-CoV and SARS-CoV2 .

Antiviral Drug Discovery

The co-crystal structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery . GRL0617 showed a promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays .

Protein-Protein Interaction Inhibitor

GRL0617 can inhibit the protein-protein interaction (PPI) between PLpro and ISG15, a ubiquitin-like protein . This makes GRL0617 a potential PPI inhibitor .

Inhibitor of Deubiquitination and DeISGylation Activities

In vitro studies on lung cancer cell line stimulated with IFN-I have proven that GRL0617 can effectively inhibit the deubiquitination and deISGylation activities of SARS-CoV2-PLpro and restores the IFN-I response .

作用机制

Target of Action

GRL0617, also known as “5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide” or “SQH4947NDN”, is a selective small-molecule inhibitor of the protease enzyme papain-like protease (PLpro) found in some human pathogenic viruses, including the coronavirus SARS-CoV-2 . PLpro has been implicated in playing important roles in virus maturation, dysregulation of host inflammation, and antiviral immune responses .

Mode of Action

GRL0617 interacts with its target, PLpro, in a non-covalent manner . It resides in the ubiquitin-specific proteases (USP) domain of PLpro . The compound blocks the binding of ISG15 C-terminus to PLpro . The C-terminus of ISG15 plays a dominant role in binding PLpro .

Pharmacokinetics

It has been shown to have a promising in vitro ic50 of 21 μM and an effective antiviral inhibition in cell-based assays .

Result of Action

The primary result of GRL0617’s action is the inhibition of viral replication in silico and in vitro . By inhibiting the PLpro enzyme, GRL0617 prevents the maturation of the virus and dysregulation of host inflammation, thereby mitigating the antiviral immune responses .

属性

IUPAC Name |

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERBUNNCOKGNZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660795 | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide | |

CAS RN |

1093070-16-6 | |

| Record name | GRL-0617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRL-0617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of GRL0617 against SARS-CoV-2?

A1: GRL0617 acts as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). [, , ] This protease plays a crucial role in viral replication by cleaving the viral polyprotein into functional units. [] Additionally, PLpro disrupts the host's innate immune response by removing ubiquitin and ISG15 from host proteins. [, ]

Q2: How does GRL0617 binding affect PLpro activity?

A2: GRL0617 binds to the S4-S3 subsites of PLpro, inducing a conformational change that closes a loop near the active site, thereby hindering catalytic activity. [] This effectively blocks the protease's ability to process viral proteins and interfere with the host's immune system.

Q3: Does GRL0617 demonstrate antiviral activity in cellular models?

A3: Yes, GRL0617 has shown antiviral activity against SARS-CoV-2 in Vero E6 cells with an EC50 of 15 μM, inhibiting viral replication without significant cytotoxicity. [] Additionally, it exhibits synergistic antiviral effects with a STING agonist in human airway cells. []

Q4: What is the significance of GRL0617's interaction with the BL2 loop of PLpro?

A4: GRL0617 binding to PLpro induces a conformational change, specifically impacting the BL2 loop, which is crucial for substrate binding and product release. [, , ] This interaction is critical for GRL0617's potent inhibitory activity. []

Q5: What is the molecular formula and weight of GRL0617?

A5: The molecular formula of GRL0617 is C19H18N2O, and its molecular weight is 290.36 g/mol. (Information derived from the provided chemical name and confirmed using chemical structure databases like PubChem).

Q6: How has computational chemistry been employed in GRL0617 research?

A6: Computational methods, including molecular docking, molecular dynamics (MD) simulations, and QSAR modeling, have been extensively used to study GRL0617 and its interactions with PLpro. [, , , , , , , ]

Q7: What insights have MD simulations provided into GRL0617 binding?

A7: MD simulations have been used to analyze the stability of GRL0617 binding to PLpro, revealing key interactions and the dynamic behavior of the complex. [, , , ] This information is valuable for understanding the inhibitor's mechanism and guiding the design of more potent analogs.

Q8: What is known about the structure-activity relationship of GRL0617?

A8: Research has shown that modifications to the GRL0617 scaffold can significantly impact its potency and selectivity for PLpro. [, , , , ] For instance, introducing covalent warheads can enhance potency, while specific substitutions can improve interactions with the BL2 loop and increase selectivity. [, , ]

Q9: Have any GRL0617 analogs demonstrated improved activity?

A9: Yes, researchers have developed GRL0617 analogs with increased potency against PLpro, some reaching low nanomolar IC50 values. [, ] These optimized compounds often exhibit improved binding kinetics and enhanced interactions with the BL2 groove, leading to greater antiviral efficacy in cell culture models. [, ]

Q10: What are the key findings from in vitro studies on GRL0617?

A10: In vitro studies have demonstrated that GRL0617 effectively inhibits PLpro enzymatic activity, disrupts the virus's ability to suppress the host's immune response, and reduces viral replication in cell culture models. [, , , , ]

Q11: Is there evidence of GRL0617's antiviral efficacy in animal models?

A11: While GRL0617 has shown promise in vitro, further research is needed to determine its efficacy in animal models of SARS-CoV-2 infection. [] Such studies would provide critical insights into its potential as a therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。